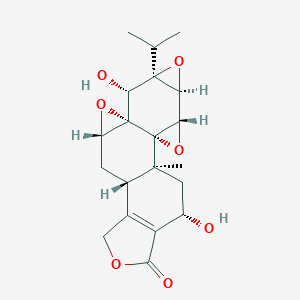

Tripdiolide

Description

Structure

3D Structure

Properties

IUPAC Name |

(1S,2S,4S,5S,7R,8R,9S,11S,13S,19S)-8,19-dihydroxy-1-methyl-7-propan-2-yl-3,6,10,16-tetraoxaheptacyclo[11.7.0.02,4.02,9.05,7.09,11.014,18]icos-14(18)-en-17-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H24O7/c1-7(2)18-13(26-18)14-20(27-14)17(3)5-10(21)12-8(6-24-15(12)22)9(17)4-11-19(20,25-11)16(18)23/h7,9-11,13-14,16,21,23H,4-6H2,1-3H3/t9-,10-,11-,13-,14-,16+,17-,18-,19+,20+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PUJWFVBVNFXCHZ-SQEQANQOSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C12C(O1)C3C4(O3)C5(CC(C6=C(C5CC7C4(C2O)O7)COC6=O)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)[C@@]12[C@@H](O1)[C@H]3[C@@]4(O3)[C@]5(C[C@@H](C6=C([C@@H]5C[C@H]7[C@]4([C@@H]2O)O7)COC6=O)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H24O7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID401045708 | |

| Record name | Tripdiolide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401045708 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

376.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

38647-10-8 | |

| Record name | Tripdiolide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=38647-10-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Tripdiolide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0038647108 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 38647-10-8 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=163063 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Tripdiolide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401045708 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | TRIPDIOLIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7VRC678RTA | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Triptolide: A Technical Guide to its Natural Source and Isolation from Tripterygium wilfordii

Abstract

Triptolide, a potent diterpenoid triepoxide, has attracted significant scientific interest due to its broad spectrum of biological activities, including anti-inflammatory, immunosuppressive, and anti-tumor properties.[1] This technical guide provides a comprehensive overview of triptolide, focusing on its primary natural source, Tripterygium wilfordii, and the established methodologies for its extraction, isolation, and purification. Detailed experimental protocols for solvent extraction, column chromatography, and high-performance liquid chromatography (HPLC) are presented. Quantitative data on extraction yields and chromatographic conditions are summarized in tabular format for clarity. Furthermore, this document illustrates key signaling pathways modulated by triptolide, such as NF-κB and MAPK, using Graphviz diagrams to visualize its mechanism of action at a molecular level. This guide is intended for researchers, scientists, and professionals in the field of natural product chemistry and drug development.

Introduction

Triptolide (C₂₀H₂₄O₆) is a major bioactive compound isolated from the medicinal plant Tripterygium wilfordii Hook. F., commonly known as "Thunder God Vine" or "Lei Gong Teng".[2][3] Used for centuries in traditional Chinese medicine to treat autoimmune and inflammatory diseases like rheumatoid arthritis, its potent therapeutic effects are largely attributed to triptolide.[4][5] The complex structure of triptolide, featuring three epoxide groups and an α,β-unsaturated lactone ring, makes its chemical synthesis challenging and commercially unviable.[3] Consequently, isolation from its natural source remains the primary method for obtaining this compound for research and clinical investigation.[3] However, the low concentration of triptolide in the plant material necessitates efficient and robust extraction and purification protocols to achieve the high purity required for pharmacological studies.[1][3]

Natural Source: Tripterygium wilfordii

Tripterygium wilfordii is a vine-like plant distributed throughout eastern and southern China.[6] Triptolide, a diterpenoid, is considered one of its principal active constituents.[7][8] The biosynthesis of triptolide follows the terpenoid pathway, with miltiradiene suggested as a possible precursor.[9] While various parts of the plant contain triptolide, the roots are typically used for extraction due to a relatively higher concentration of the compound.[1][10]

Extraction Methodologies

The initial step in isolating triptolide involves extracting the compound from the complex matrix of the plant material. The choice of extraction method significantly impacts the yield and purity of the resulting crude extract.

Plant Material Preparation

For efficient extraction, the surface area of the plant material must be maximized. The standard procedure is as follows:

-

The roots of Tripterygium wilfordii are harvested, debarked, and thoroughly dried to prevent degradation of bioactive compounds.

-

The dried roots are then ground into a fine powder.[1]

Solvent Extraction

Solvent extraction is the most conventional method for obtaining triptolide.[11] The choice of solvent is critical, as it determines the selectivity and efficiency of the extraction.

-

Ethanol: 95% ethanol is widely used for its ability to dissolve a broad range of components, including triptolide.[11] Extraction is typically performed under reflux conditions to enhance efficiency.[11]

-

Ethyl Acetate: This solvent offers higher selectivity for triptolide compared to ethanol, resulting in a cleaner crude extract.[11][12]

Experimental Protocol: Ethanol Reflux Extraction [1]

-

Combine the powdered root material of T. wilfordii with 95% ethanol in a 1:10 weight-to-volume (w/v) ratio.

-

Heat the mixture to reflux and maintain for a specified duration (e.g., 2-3 hours).

-

After the initial extraction, filter the mixture to separate the solvent from the plant residue.

-

Repeat the extraction process on the plant residue two to three more times with fresh solvent to maximize the yield.

-

Combine the filtrates from all extraction cycles.

-

Concentrate the combined filtrate under reduced pressure using a rotary evaporator to obtain the crude extract.

| Parameter | Value/Condition | Reference |

| Plant Material | Dried, powdered roots of T. wilfordii | [1] |

| Solvent | 95% Ethanol or Ethyl Acetate | [1][11] |

| Ratio (w/v) | 1:10 (plant material:solvent) | [1] |

| Technique | Reflux Extraction | [11] |

| Repetitions | 2-3 cycles | [1] |

Table 1: Summary of Quantitative Data for Solvent Extraction.

Supercritical Fluid Extraction (SFE)

SFE is a modern alternative that utilizes supercritical fluids, most commonly carbon dioxide (CO₂), as the extraction solvent.[11] This method is advantageous as it operates at low temperatures, preventing the degradation of heat-sensitive compounds like triptolide.[11] The extraction efficiency can be optimized by adjusting pressure, temperature, and by adding co-solvents like ethanol.[11]

Isolation and Purification Protocols

The crude extract obtained from initial extraction contains a complex mixture of compounds. Chromatographic techniques are essential to isolate triptolide and purify it to a high degree.[11]

Silica Gel Column Chromatography

This is a standard and widely used method for the initial fractionation of the crude extract.[11] It separates compounds based on their polarity.

Experimental Protocol: Silica Gel Column Chromatography [1]

-

Dissolve the crude extract in a minimal amount of a suitable solvent.

-

Adsorb the dissolved extract onto a small quantity of silica gel and dry it to create a solid sample.

-

Prepare a column packed with silica gel equilibrated with a non-polar mobile phase (e.g., hexane).

-

Load the dried, adsorbed sample onto the top of the column.

-

Elute the column with a solvent system of increasing polarity. A common gradient is a mixture of hexane and ethyl acetate, starting with a low concentration of ethyl acetate and gradually increasing it.[11]

-

Collect fractions of the eluate systematically.

-

Monitor the fractions using Thin-Layer Chromatography (TLC) or analytical HPLC to identify those containing triptolide.

-

Pool the fractions that show a high concentration of triptolide and concentrate them to yield a semi-pure product.

| Parameter | Description | Reference |

| Stationary Phase | Silica Gel | [11] |

| Mobile Phase | Hexane-Ethyl Acetate Gradient | [11] |

| Monitoring | Thin-Layer Chromatography (TLC) | [1] |

Table 2: Parameters for Silica Gel Column Chromatography.

Preparative High-Performance Liquid Chromatography (HPLC)

For achieving high purity (>98%), preparative HPLC is the method of choice.[1][11] This technique offers high-resolution separation and is used to purify the semi-pure fractions obtained from column chromatography.

Experimental Protocol: Preparative HPLC [1]

-

Dissolve the semi-purified triptolide fraction in the HPLC mobile phase.

-

Inject the solution into a preparative HPLC system equipped with a reversed-phase C18 column.[11]

-

Elute the sample using an isocratic or gradient mobile phase, typically a mixture of acetonitrile and water or methanol and water.[11][12]

-

Monitor the eluate with a UV detector (detection at ~219 nm).[12]

-

Collect the peak corresponding to the retention time of triptolide.

-

Evaporate the solvent from the collected fraction under reduced pressure to obtain high-purity triptolide.

| Parameter | Description | Reference |

| Stationary Phase | Reversed-Phase C18 Column | [11] |

| Mobile Phase | Acetonitrile-Water or Methanol-Water | [11] |

| Detection | UV at 219 nm | [12] |

| Achievable Purity | >98% | [1] |

| Reported Yield | 48 mg from 1 kg of dried leaves | [6] |

| Reported Content | 807.32 ± 51.94 µg/g of extract | [12] |

Table 3: Parameters and Reported Yields for HPLC Purification.

Experimental Workflow Visualization

The overall process for isolating and purifying triptolide from Tripterygium wilfordii is a multi-step procedure that requires careful execution and monitoring.

Caption: Overall workflow for the isolation and purification of triptolide.

Molecular Mechanism of Action: Key Signaling Pathways

Triptolide exerts its potent biological effects by modulating multiple cellular signaling pathways, primarily through the inhibition of transcription.[1][13] It covalently binds to the XPB subunit of the general transcription factor TFIIH, leading to a global suppression of RNA polymerase II-dependent transcription.[1] This action affects the expression of numerous genes, particularly short-lived mRNAs that encode for proteins involved in inflammation and cell proliferation.[13]

Inhibition of NF-κB Signaling Pathway

The Nuclear Factor-kappa B (NF-κB) pathway is a central regulator of inflammation. Triptolide is a well-documented inhibitor of this pathway.[3][14] By preventing the activation of NF-κB, triptolide suppresses the expression of pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6.[15]

References

- 1. benchchem.com [benchchem.com]

- 2. Triptolide: pharmacological spectrum, biosynthesis, chemical synthesis and derivatives [thno.org]

- 3. Triptolide: pharmacological spectrum, biosynthesis, chemical synthesis and derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 4. The Yin and Yang of the Natural Product Triptolide and Its Interactions with XPB, an Essential Protein for Gene Expression and DNA Repair - PMC [pmc.ncbi.nlm.nih.gov]

- 5. A Mechanistic Overview of Triptolide and Celastrol, Natural Products from Tripterygium wilfordii Hook F - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Identification of in vivo and in vitro metabolites of triptolide by liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Frontiers | A comprehensive review of Tripterygium wilfordii hook. f. in the treatment of rheumatic and autoimmune diseases: Bioactive compounds, mechanisms of action, and future directions [frontiersin.org]

- 9. researchprofiles.ku.dk [researchprofiles.ku.dk]

- 10. CN105273037B - The method of separation and Extraction triptolide from tripterygium wilfordii plant - Google Patents [patents.google.com]

- 11. Extraction Process, Separation and Identification of Triptolide from Tripterygium Wilfordii Hook. f. Extract [plantextractwholesale.com]

- 12. Determination of Tripdiolide in Root Extracts of Tripterygium wilfordii by Solid-phase Extraction and Reversed-phase High-performance Liquid Chromatography - PMC [pmc.ncbi.nlm.nih.gov]

- 13. aacrjournals.org [aacrjournals.org]

- 14. Application and Mechanisms of Triptolide in the Treatment of Inflammatory Diseases—A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Frontiers | A Mechanistic Overview of Triptolide and Celastrol, Natural Products from Tripterygium wilfordii Hook F [frontiersin.org]

A Comparative Analysis of the Biological Activities of Tripdiolide and Triptolide: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Triptolide and Tripdiolide, two diterpenoid triepoxides isolated from the traditional Chinese medicinal plant Tripterygium wilfordii Hook F, have garnered significant attention for their potent biological activities. Triptolide, the more extensively studied of the two, has demonstrated a broad spectrum of anti-inflammatory, immunosuppressive, and anticancer properties.[1][2][3] Its mechanisms of action are multifaceted, involving the modulation of critical signaling pathways such as NF-κB, MAPK, and PI3K/Akt.[2][3][4] this compound is structurally similar and is also known to possess immunosuppressive and anti-inflammatory effects.[5] However, a direct, comprehensive comparison of the biological activities of these two compounds is limited in the existing scientific literature. This technical guide synthesizes the available data on Triptolide and this compound, presenting a comparative overview to aid researchers and drug development professionals in understanding their therapeutic potential and mechanisms of action.

Comparative Biological Activity: A Quantitative Overview

While direct comparative studies are scarce, this section summarizes the available quantitative data for Triptolide and provides a qualitative comparison for this compound based on existing literature.

Table 1: In Vitro Cytotoxicity of Triptolide in Various Cancer Cell Lines

| Cell Line | Cancer Type | IC50 (nM) | Exposure Time (h) | Reference |

| HL-60 | Promyelocytic Leukemia | 7.5 | Not Specified | [3] |

| Jurkat | T-cell Lymphoma | 27.5 | Not Specified | [3] |

| SMMC-7721 | Hepatocellular Carcinoma | 32 | Not Specified | [3] |

| HT-3 | Cervical Cancer | 26.77 | 72 | [6] |

| U14 | Cervical Cancer | 38.18 | 72 | [6] |

| A549 | Non-small Cell Lung Cancer | ~50 | 72 | [7] |

| H520 | Non-small Cell Lung Cancer | ~50 | 72 | [7] |

| H1299 | Non-small Cell Lung Cancer | ~50 | 72 | [7] |

| H1650 | Non-small Cell Lung Cancer | ~50 | 72 | [7] |

| H1975 | Non-small Cell Lung Cancer | ~50 | 72 | [7] |

| THP-1 | Acute Myeloid Leukemia | < 30 | 24 | [8] |

| MV-4-11 | Acute Myeloid Leukemia | < 30 | 24 | [8] |

| KG-1 | Acute Myeloid Leukemia | < 30 | 24 | [8] |

| HL-60 | Acute Myeloid Leukemia | < 30 | 24 | [8] |

Table 2: Comparative Biological Activities of Triptolide and this compound

| Biological Activity | Triptolide | This compound |

| Anti-inflammatory | Potent activity demonstrated in numerous in vitro and in vivo models. Inhibits pro-inflammatory cytokine production (TNF-α, IL-6, etc.) with IC50 values in the low nanomolar range.[1][9] | Possesses anti-inflammatory properties. The mechanism is suggested to be related to its immunosuppressive and direct anti-inflammatory actions.[5] Specific quantitative data is limited. |

| Immunosuppressive | Strong immunosuppressive effects shown by inhibiting T-cell proliferation and activation.[5] | Identified as a major immunosuppressive compound from Tripterygium wilfordii.[5] |

| Anticancer | Broad-spectrum anticancer activity against various cancer types including leukemia, lung, breast, and pancreatic cancer. Induces apoptosis and inhibits cell proliferation.[3][6][7] | Described as a novel antileukemic agent alongside Triptolide.[10] Detailed studies on its broader anticancer spectrum and mechanisms are less common. |

| Toxicity | Significant multi-organ toxicity, particularly hepatotoxicity and reproductive toxicity, is a major limitation for clinical use.[10] | Expected to have a similar toxicity profile to Triptolide due to structural similarity, but detailed comparative toxicity studies are lacking. |

Mechanisms of Action: A Focus on Triptolide's Signaling Pathway Modulation

Triptolide exerts its biological effects by targeting multiple intracellular signaling pathways critical for cell survival, proliferation, and inflammation.

Inhibition of NF-κB Signaling Pathway

The Nuclear Factor-kappa B (NF-κB) pathway is a central regulator of inflammation and cell survival. Triptolide is a potent inhibitor of this pathway.[2] It has been shown to inhibit the transactivation of the p65 subunit of NF-κB, thereby preventing the expression of downstream pro-inflammatory and anti-apoptotic genes.[11]

References

- 1. Triptolide induces anti-inflammatory cellular responses - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Frontiers | A Mechanistic Overview of Triptolide and Celastrol, Natural Products from Tripterygium wilfordii Hook F [frontiersin.org]

- 3. Triptolide: pharmacological spectrum, biosynthesis, chemical synthesis and derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Frontiers | Application and Mechanisms of Triptolide in the Treatment of Inflammatory Diseases—A Review [frontiersin.org]

- 5. Immunosuppressive, anti-inflammatory and anti-cancer properties of triptolide: A mini review - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Application and Mechanisms of Triptolide in the Treatment of Inflammatory Diseases—A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. Triptolide-induced in vitro and in vivo cytotoxicity in human breast cancer stem cells and primary breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Triptolide attenuates lipopolysaccharide-induced inflammatory responses in human endothelial cells: involvement of NF-κB pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Cytotoxicity of Triptolide and Triptolide loaded polymeric micelles in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

Triptolide's Immunosuppressive Frontier: A Technical Guide to its Foundational Mechanisms

For Researchers, Scientists, and Drug Development Professionals

Abstract

Triptolide, a diterpenoid triepoxide derived from the thunder god vine Tripterygium wilfordii Hook F, has garnered significant attention for its potent immunosuppressive and anti-inflammatory properties. This technical guide provides an in-depth exploration of the foundational research elucidating the core mechanisms behind Triptolide's immunosuppressive effects. It is designed to serve as a comprehensive resource for researchers, scientists, and drug development professionals engaged in the study of immunomodulatory compounds. This document details the molecular targets of Triptolide, its impact on key immune cell populations including T-cells, dendritic cells (DCs), and macrophages, and its influence on critical signaling pathways, most notably the NF-κB cascade. Furthermore, this guide furnishes detailed experimental protocols for cornerstone assays used to evaluate Triptolide's activity and presents quantitative data in structured tables for comparative analysis. Visualizations of signaling pathways and experimental workflows are provided to facilitate a deeper understanding of the complex processes involved.

Introduction

Triptolide has a long history of use in traditional Chinese medicine for treating a spectrum of inflammatory and autoimmune disorders. Its potent biological activities have prompted extensive research into its molecular mechanisms of action, revealing a multifaceted approach to immune suppression. The primary mode of action involves the covalent inhibition of the XPB subunit of the general transcription factor TFIIH, which leads to a global suppression of RNA polymerase II-mediated transcription. This broad transcriptional repression disproportionately affects the expression of short-lived mRNAs, such as those encoding many pro-inflammatory cytokines and key regulators of immune cell activation and function. This guide will systematically dissect the foundational experimental evidence that has shaped our current understanding of Triptolide as a powerful immunosuppressive agent.

Molecular Mechanism of Action: Targeting the Transcriptional Machinery

The cornerstone of Triptolide's immunosuppressive activity lies in its ability to directly target and inhibit the general transcription factor TFIIH.

2.1. Covalent Inhibition of XPB

Triptolide forms a covalent bond with a cysteine residue in the XPB (Xeroderma pigmentosum group B) protein, which is a critical subunit of the TFIIH complex. TFIIH is a helicase that plays a pivotal role in both transcription initiation and nucleotide excision repair. By binding to XPB, Triptolide inhibits its ATPase activity, which is essential for unwinding DNA at the promoter region of genes. This action effectively stalls the initiation of transcription by RNA polymerase II.

2.2. Global Repression of Transcription

The inhibition of TFIIH by Triptolide leads to a widespread downregulation of gene expression. This global transcriptional repression is particularly detrimental to the induction of genes with short-lived mRNA transcripts, which are common among inflammatory mediators. This explains the broad anti-inflammatory and immunosuppressive effects of Triptolide across various immune cell types.

Figure 1: Triptolide's inhibition of the TFIIH complex.

Effects on Key Immune Cells

Triptolide exerts its immunosuppressive effects by modulating the function of several key immune cell populations.

3.1. T-Lymphocytes

T-cells are central players in the adaptive immune response, and their activation and proliferation are significantly curtailed by Triptolide.

-

Inhibition of Proliferation: Triptolide potently inhibits the proliferation of T-cells in response to mitogens or antigen-specific stimulation. This is a direct consequence of the transcriptional repression of genes essential for cell cycle progression and clonal expansion.

-

Suppression of Cytokine Production: The production of key T-cell cytokines, including Interleukin-2 (IL-2), Interferon-gamma (IFN-γ), and Tumor Necrosis Factor-alpha (TNF-α), is markedly reduced by Triptolide. IL-2 is critical for T-cell proliferation and survival, and its suppression is a major contributor to Triptolide's immunosuppressive activity.

-

Induction of Apoptosis: Triptolide has been shown to induce apoptosis, or programmed cell death, in activated T-cells.[1] This is mediated through the activation of caspases and is another mechanism by which Triptolide can dampen an ongoing immune response.[1]

3.2. Dendritic Cells (DCs)

Dendritic cells are potent antigen-presenting cells (APCs) that are crucial for initiating T-cell responses. Triptolide interferes with several aspects of DC function.

-

Inhibition of Maturation: Triptolide prevents the maturation of DCs, a process that is essential for their ability to activate naive T-cells. This is characterized by the reduced expression of co-stimulatory molecules such as CD80 and CD86, as well as MHC class II molecules.[2]

-

Reduced Cytokine Secretion: Triptolide inhibits the production of pro-inflammatory cytokines by DCs, including IL-12, which is important for the differentiation of T-helper 1 (Th1) cells.

3.3. Macrophages

Macrophages are key effector cells of the innate immune system and also contribute to adaptive immunity. Triptolide modulates macrophage function by:

-

Inhibiting Pro-inflammatory Cytokine Production: Triptolide significantly reduces the production of pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6 by activated macrophages.

-

Suppressing Inflammatory Mediators: The expression of other inflammatory mediators, such as inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2), is also inhibited by Triptolide in macrophages.

Impact on Key Signaling Pathways

The broad effects of Triptolide on immune cell function are underpinned by its ability to interfere with key intracellular signaling pathways, primarily through transcriptional repression.

4.1. The NF-κB Signaling Pathway

The Nuclear Factor-kappa B (NF-κB) pathway is a central regulator of inflammation and immunity. It controls the expression of a vast array of pro-inflammatory genes, including cytokines, chemokines, and adhesion molecules. Triptolide is a potent inhibitor of NF-κB activation. While it does not directly inhibit the degradation of IκBα or the nuclear translocation of NF-κB p65, its general transcriptional inhibitory effect prevents the expression of NF-κB target genes.

References

A Technical Guide to the Anti-Inflammatory Pathways of Triptolide

Audience: Researchers, scientists, and drug development professionals.

Abstract: Triptolide, a diterpenoid triepoxide extracted from the traditional Chinese medicinal plant Tripterygium wilfordii Hook F, is a natural product renowned for its potent anti-inflammatory, immunosuppressive, and anti-cancer properties.[1][2][3] Its therapeutic potential stems from its ability to modulate multiple, critical intracellular signaling cascades involved in the inflammatory response. This technical guide provides an in-depth exploration of the core molecular mechanisms through which triptolide exerts its anti-inflammatory effects, focusing on its primary molecular target and its subsequent inhibition of key signaling pathways, including NF-κB, MAPK, JAK-STAT, and the NLRP3 inflammasome. This document summarizes quantitative data, provides detailed experimental protocols for assessing pathway inhibition, and visualizes the complex molecular interactions using signaling pathway diagrams.

Core Molecular Mechanism: Covalent Inhibition of XPB (ERCC3)

The broad biological activities of triptolide can be largely attributed to its interaction with a single, crucial molecular target: the Xeroderma Pigmentosum group B (XPB) protein, also known as ERCC3.[4][5] XPB is a DNA-dependent ATPase and a core subunit of the general transcription factor IIH (TFIIH).[5][6] TFIIH plays an essential role in both transcription initiation by RNA Polymerase II (RNAPII) and nucleotide excision repair.[4][5]

Triptolide contains a reactive 12,13-epoxide group that forms an irreversible covalent bond with a specific cysteine residue (Cys342) within the XPB protein.[4][6][7] This covalent modification inhibits the DNA-dependent ATPase activity of XPB, which in turn stalls the initiation of RNAPII-mediated transcription.[5][6] By causing a global, yet selective, suppression of gene transcription, triptolide effectively blocks the expression of a wide array of pro-inflammatory genes, including cytokines, chemokines, and adhesion molecules, which are often rapidly transcribed during an inflammatory response.[5][8][9] This fundamental mechanism underpins its potent and broad-spectrum anti-inflammatory effects across multiple signaling pathways.

Inhibition of the NF-κB Signaling Pathway

The Nuclear Factor-kappa B (NF-κB) pathway is a cornerstone of the inflammatory response, regulating the expression of numerous pro-inflammatory cytokines, chemokines, and adhesion molecules. Triptolide is a potent inhibitor of this pathway.[10][11][12] It has been shown to suppress NF-κB-mediated inflammatory responses in various models, including caerulein-induced acute pancreatitis and LPS-induced acute lung injury.[10][12]

Mechanistically, while some studies suggest triptolide prevents the phosphorylation and degradation of the inhibitory protein IκBα, thereby blocking the nuclear translocation of the p65 subunit, a more fundamental mechanism is the inhibition of NF-κB's transcriptional activity once it is bound to DNA.[8][10][12][13] This is a direct consequence of the triptolide-mediated inhibition of the TFIIH/RNAPII transcription machinery.[5] One study also identified a p53-dependent mechanism where triptolide activates p38α/ERK1/2, leading to p53 stabilization, which then competes with IκBα for binding to IKKβ, thus blocking NF-κB activation.[14]

| Target / Readout | Cell Type / Model | Triptolide Concentration | Observed Effect | Reference |

| NF-κB p65 Activation | Caerulein-induced acute pancreatitis (mice) | Not specified | Markedly reduced activation of NF-κB. | [10] |

| NF-κB p65 Upregulation | Pancreatic acinar 266-6 cells | 100 nM | Remarkably inhibited caerulein-induced upregulation. | [10] |

| NF-κB p65 Nuclear Translocation | Pancreatic acinar 266-6 cells | Pretreatment | Significantly inhibited nuclear translocation. | [10] |

| NF-κB Phosphorylation | C2C12 cells (osteoblasts) | 4, 8, 16 ng/mL | Markedly inhibited TNF-α induced phosphorylation of NF-κB. | [13] |

| NF-κB Activity | Multiple Myeloma (RPMI8226, U266) | 10-80 ng/mL | Down-regulated NF-κB activity. | [11] |

| p-IκB-α & p-NF-κB p65 | LPS-induced acute lung injury (mice) | 5, 10, 15 µg/kg | Suppressed expression of phosphorylated forms. | [12][15] |

This protocol is for assessing the effect of triptolide on the phosphorylation of the NF-κB p65 subunit at Ser536, a key marker of pathway activation.

-

Cell Culture and Treatment:

-

Plate target cells (e.g., RAW 264.7 macrophages, C2C12 myoblasts) in 6-well plates and grow to 80-90% confluency.

-

Pre-treat cells with desired concentrations of triptolide (e.g., 10-100 nM) or vehicle (DMSO) for 1-2 hours.

-

Stimulate the cells with an NF-κB activator (e.g., 1 µg/mL LPS for macrophages, 10 ng/mL TNF-α for C2C12) for a predetermined time (e.g., 30-60 minutes). Include unstimulated and activator-only controls.

-

-

Protein Extraction:

-

Aspirate media and wash cells twice with ice-cold Phosphate Buffered Saline (PBS).

-

Lyse cells on ice with 100-150 µL of RIPA buffer supplemented with protease and phosphatase inhibitor cocktails.

-

Scrape cells and transfer the lysate to a pre-chilled microcentrifuge tube.

-

Centrifuge at 14,000 x g for 15 minutes at 4°C.

-

Collect the supernatant containing the total protein lysate.

-

-

Protein Quantification:

-

Determine the protein concentration of each sample using a BCA or Bradford protein assay according to the manufacturer's instructions.

-

-

SDS-PAGE and Western Blotting:

-

Normalize protein amounts for all samples (e.g., 20-30 µg per lane) and prepare with Laemmli sample buffer. Denature by heating at 95°C for 5 minutes.

-

Load samples onto a 10% SDS-polyacrylamide gel and perform electrophoresis until the dye front reaches the bottom.

-

Transfer proteins to a PVDF or nitrocellulose membrane.

-

Block the membrane with 5% non-fat milk or Bovine Serum Albumin (BSA) in Tris-Buffered Saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature.

-

-

Antibody Incubation and Detection:

-

Incubate the membrane with a primary antibody against phospho-NF-κB p65 (Ser536) overnight at 4°C with gentle agitation.

-

Wash the membrane three times with TBST for 10 minutes each.

-

Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane three times with TBST for 10 minutes each.

-

Apply an Enhanced Chemiluminescence (ECL) substrate and visualize the protein bands using a chemiluminescence imaging system.

-

To ensure equal protein loading, strip the membrane and re-probe with an antibody for total NF-κB p65 or a housekeeping protein like β-actin.

-

Modulation of the MAPK Signaling Pathway

The Mitogen-Activated Protein Kinase (MAPK) signaling pathway, comprising cascades like ERK, JNK, and p38, is crucial for translating extracellular stimuli into cellular responses, including inflammation. Triptolide has been shown to inhibit the activation of the MAPK pathway.[15][16] Specifically, in rheumatoid arthritis fibroblast-like synoviocytes, triptolide treatment reduced the TNF-α-induced phosphorylation of JNK without affecting p38 or ERK.[17] In other contexts, such as in podocytes, triptolide decreased the expression of both phosphorylated JNK (p-JNK) and phosphorylated ERK (p-ERK).[15][16] The inhibition of these kinases prevents the activation of downstream transcription factors like AP-1, which also controls the expression of inflammatory genes.[18]

| Target / Readout | Cell Type / Model | Triptolide Concentration | Observed Effect | Reference |

| p-JNK & p-ERK expression | Podocytes | Not specified | Decreased C5b-9-induced MAPK activation. | [15][16] |

| p-JNK expression | RA fibroblast-like synoviocytes | Not specified | Reduced TNF-α-induced expression. | [17] |

| p-ERK, p-JNK, p-p38 | LPS-induced acute lung injury (mice) | 5, 10, 15 µg/kg | Attenuated LPS-induced inflammatory response. | [15] |

| p-ERK phosphorylation | TPA-induced MCF-7 breast cancer cells | Not specified | Inhibited TPA-induced phosphorylation of ERK. | [18] |

This protocol outlines the detection of phosphorylated (activated) forms of ERK and JNK.[19][20]

-

Cell Culture and Treatment:

-

Seed cells (e.g., fibroblast-like synoviocytes) and grow to 80-90% confluency.

-

Serum-starve the cells for 12-24 hours if the pathway is sensitive to growth factors in serum.

-

Pre-treat cells with triptolide or vehicle for 1-2 hours.

-

Stimulate with an appropriate agonist (e.g., 10 ng/mL TNF-α, 50 ng/mL TPA) for a short duration (typically 5-30 minutes) to capture peak phosphorylation.

-

-

Protein Extraction and Quantification:

-

Perform protein extraction and quantification as described in the NF-κB protocol (Section 2). Use of phosphatase inhibitors in the lysis buffer is critical.

-

-

SDS-PAGE and Western Blotting:

-

Perform SDS-PAGE and membrane transfer as described in the NF-κB protocol.

-

-

Antibody Incubation and Detection:

-

Block the membrane with 5% BSA in TBST for 1 hour. BSA is often preferred over milk for phospho-antibodies to reduce background.

-

Incubate the membrane with primary antibodies specific for phospho-JNK (Thr183/Tyr185) and phospho-ERK1/2 (Thr202/Tyr204) overnight at 4°C.

-

Wash, incubate with HRP-conjugated secondary antibody, and perform chemiluminescent detection as previously described.

-

To confirm that changes are due to phosphorylation state and not total protein levels, strip the membranes and re-probe with antibodies against total JNK and total ERK1/2.

-

Suppression of the JAK-STAT Signaling Pathway

The Janus kinase (JAK)-signal transducer and activator of transcription (STAT) pathway is a primary signaling route for a wide range of cytokines and growth factors, playing a key role in immunity and inflammation. Triptolide has been demonstrated to inhibit the JAK/STAT pathway, particularly JAK2/STAT3 signaling.[21][22][23] In models of ankylosing spondylitis and ovarian cancer, triptolide treatment inhibited the phosphorylation of both JAK2 and STAT3.[21][22] This inhibition prevents the translocation of activated STAT dimers to the nucleus, thereby downregulating the transcription of STAT-responsive genes, which include genes for inflammatory mediators and cell survival proteins.[21][24]

References

- 1. Immunosuppressive, anti-inflammatory and anti-cancer properties of triptolide: A mini review - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Frontiers | A Mechanistic Overview of Triptolide and Celastrol, Natural Products from Tripterygium wilfordii Hook F [frontiersin.org]

- 3. sid.ir [sid.ir]

- 4. mdpi.com [mdpi.com]

- 5. XPB, a Subunit of TFIIH, Is a Target of the Natural Product Triptolide - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Covalent Modification of a Cysteine Residue in the XPB Subunit of the General Transcription Factor TFIIH Through Single Epoxide Cleavage of the Transcription Inhibitor Triptolide - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Triptolide induces anti-inflammatory cellular responses - PMC [pmc.ncbi.nlm.nih.gov]

- 9. journals.physiology.org [journals.physiology.org]

- 10. mdpi.com [mdpi.com]

- 11. Triptolide inhibits transcription factor NF-kappaB and induces apoptosis of multiple myeloma cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Anti-inflammatory effects of triptolide by inhibiting the NF-κB signalling pathway in LPS-induced acute lung injury in a murine model - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Triptolide inhibits the function of TNF-α in osteoblast differentiation by inhibiting the NF-κB signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Triptolide-Assisted Phosphorylation of p53 Suppresses Inflammation-Induced NF-κB Survival Pathways in Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Application and Mechanisms of Triptolide in the Treatment of Inflammatory Diseases—A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Frontiers | Application and Mechanisms of Triptolide in the Treatment of Inflammatory Diseases—A Review [frontiersin.org]

- 17. Triptolide inhibits the migration and invasion of rheumatoid fibroblast-like synoviocytes by blocking the activation of the JNK MAPK pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Triptolide inhibits matrix metalloproteinase-9 expression and invasion of breast cancer cells through the inhibition of NF-κB and AP-1 signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Analysis of mitogen-activated protein kinase activation and interactions with regulators and substrates - PMC [pmc.ncbi.nlm.nih.gov]

- 20. The detection of MAPK signaling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. Triptolide inhibits JAK2/STAT3 signaling and induces lethal autophagy through ROS generation in cisplatin-resistant SKOV3/DDP ovarian cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 22. Triptolide alleviates the development of inflammation in ankylosing spondylitis via the NONHSAT227927.1/JAK2/STAT3 pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 23. Triptolide Inhibits Expression of Inflammatory Cytokines and Proliferation of Fibroblast-like Synoviocytes Induced by IL-6/sIL-6R-Mediated JAK2/STAT3 Signaling Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 24. Mechanism of triptolide regulating proliferation and apoptosis of hepatoma cells by inhibiting JAK/STAT pathway - PMC [pmc.ncbi.nlm.nih.gov]

Initial Investigations into Triptolide's Anti-Cancer Properties: A Technical Guide

Abstract: Triptolide, a diterpenoid triepoxide derived from the plant Tripterygium wilfordii, has demonstrated potent anti-neoplastic activity across a broad spectrum of cancers. Initial investigations have revealed its multifaceted mechanism of action, primarily centered on the induction of apoptosis, inhibition of key signaling pathways crucial for cancer cell survival and proliferation, and the modulation of gene expression. This technical guide provides an in-depth overview of the foundational research into Triptolide's anti-cancer properties, detailing its molecular targets, effects on signaling cascades, and the experimental methodologies used to elucidate these functions. Quantitative data from seminal studies are summarized, and key cellular pathways and experimental workflows are visualized to offer a comprehensive resource for researchers, scientists, and professionals in drug development.

Introduction

Triptolide, a natural product used in traditional Chinese medicine for its anti-inflammatory and immunosuppressive properties, has emerged as a promising candidate for cancer therapy.[1][2][3] Early preclinical studies have consistently demonstrated its ability to inhibit tumor growth both in vitro and in vivo.[1][4] The potent cytotoxicity of Triptolide against various cancer cell lines has spurred intensive research to unravel its complex mechanisms of action. This document synthesizes the initial findings that have laid the groundwork for its ongoing development as an anti-cancer agent.

Core Mechanisms of Anti-Cancer Activity

The anti-cancer effects of Triptolide are not attributed to a single mode of action but rather to its ability to interfere with multiple cellular processes that are fundamental to cancer progression.

Induction of Apoptosis

A primary mechanism by which Triptolide exerts its anti-cancer effects is through the induction of programmed cell death, or apoptosis.[1][5][6] This is achieved through the activation of both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways.

-

Intrinsic Pathway: Triptolide has been shown to induce the loss of mitochondrial membrane potential and promote the release of cytochrome c into the cytoplasm.[7] This, in turn, activates a cascade of caspases, including caspase-9 and the executioner caspase-3, leading to apoptotic cell death.[7][8] Furthermore, Triptolide can downregulate the expression of anti-apoptotic proteins such as Bcl-2 and XIAP, while upregulating pro-apoptotic proteins like Bax.[1][7][8]

-

Extrinsic Pathway: Triptolide can sensitize cancer cells to death receptor-mediated apoptosis, for instance, by enhancing the effects of TNF-related apoptosis-inducing ligand (TRAIL).[5][7]

Inhibition of Key Signaling Pathways

Triptolide has been found to modulate several critical signaling pathways that are often dysregulated in cancer, thereby inhibiting cell proliferation, survival, and metastasis.

-

NF-κB Signaling Pathway: One of the most well-documented effects of Triptolide is its potent inhibition of the Nuclear Factor-kappa B (NF-κB) signaling pathway.[1][9][10][11][12] NF-κB is a transcription factor that plays a pivotal role in inflammation, immunity, and cell survival. In many cancers, the NF-κB pathway is constitutively active, promoting the expression of genes that inhibit apoptosis and foster proliferation. Triptolide has been shown to prevent the phosphorylation and subsequent degradation of IκBα, the inhibitory protein of NF-κB.[12][13] This action sequesters NF-κB in the cytoplasm, preventing its translocation to the nucleus and the transcription of its target genes.[13]

-

Wnt/β-catenin Signaling Pathway: The Wnt/β-catenin pathway is crucial for embryonic development and tissue homeostasis, and its aberrant activation is a hallmark of many cancers. Studies have demonstrated that Triptolide can inhibit this pathway by decreasing the expression of β-catenin.[2][3]

-

Other Signaling Pathways: Initial research has also implicated Triptolide in the modulation of other signaling cascades, including the JAK/STAT3, MAPK, and PI3K/Akt pathways, further contributing to its broad anti-cancer activity.[3][14][15]

Inhibition of Transcription

More recent investigations have revealed that a fundamental mechanism of Triptolide's action is its ability to inhibit global transcription by targeting RNA polymerase II (Pol II).[9][16][17] Triptolide has been shown to induce the degradation of the largest subunit of Pol II, Rpb1, in a proteasome-dependent manner.[16][18] This global shutdown of transcription can explain the high potency of Triptolide in killing cancer cells.[16]

Quantitative Data on Anti-Cancer Efficacy

The following tables summarize the half-maximal inhibitory concentration (IC50) values and apoptosis induction rates of Triptolide in various cancer cell lines as reported in initial studies.

| Cell Line | Cancer Type | Incubation Time (h) | IC50 (nM) | Reference |

| MV-4-11 | Acute Myeloid Leukemia | 24 | < 30 | [19] |

| KG-1 | Acute Myeloid Leukemia | 24 | < 30 | [19] |

| THP-1 | Acute Myeloid Leukemia | 24 | < 30 | [19] |

| HL-60 | Acute Myeloid Leukemia | 24 | < 30 | [19] |

| A549/TaxR | Taxol-Resistant Lung Adenocarcinoma | 72 | 15.6 | [20] |

| HT29 | Colon Cancer | 72 | ~25-50 | [21] |

| HCT116 | Colon Cancer | 72 | ~25-50 | [21] |

| MDA-MB-231 | Breast Cancer | 72 | ~50-100 | [22] |

| BT-474 | Breast Cancer | Not Specified | ~50 | [2] |

| MCF7 | Breast Cancer | Not Specified | ~50 | [2] |

| SK-MEL-28 | Melanoma | 24 | ~20-40 | [23] |

| HuCCT1 | Cholangiocarcinoma | 48 | 12.6 ± 0.6 | [23] |

| QBC939 | Cholangiocarcinoma | 48 | 20.5 ± 4.2 | [23] |

| FRH0201 | Cholangiocarcinoma | 48 | 18.5 ± 0.7 | [23] |

Table 1: IC50 Values of Triptolide in Various Cancer Cell Lines. This table presents the concentration of Triptolide required to inhibit the growth of various cancer cell lines by 50%.

| Cell Line | Cancer Type | Triptolide Concentration (nM) | Incubation Time (h) | Apoptosis Rate (%) | Reference |

| MV-4-11 | Acute Myeloid Leukemia | 20 | 48 | 54.70 | [19] |

| MV-4-11 | Acute Myeloid Leukemia | 50 | 48 | 98.07 | [19] |

| THP-1 | Acute Myeloid Leukemia | 20 | 48 | 43.02 | [19] |

| THP-1 | Acute Myeloid Leukemia | 50 | 48 | 79.38 | [19] |

| MDA-MB-231 | Breast Cancer | 50 | Not Specified | ~80 | [2] |

| BT-474 | Breast Cancer | 50 | Not Specified | ~80 | [2] |

| MCF7 | Breast Cancer | 50 | Not Specified | ~80 | [2] |

| HepaRG | Hepatocellular Carcinoma | Not Specified | 24 | Dose-dependent increase | [8] |

| A549/TaxR | Taxol-Resistant Lung Adenocarcinoma | 40 | 24 | Significant increase | [20] |

| A549/TaxR | Taxol-Resistant Lung Adenocarcinoma | 60 | 24 | Significant increase | [20] |

Table 2: Triptolide-Induced Apoptosis in Cancer Cell Lines. This table summarizes the percentage of apoptotic cells observed after treatment with Triptolide.

Experimental Protocols

Detailed methodologies for key experiments cited in the initial investigations of Triptolide's anti-cancer properties are provided below.

Cell Viability Assay (MTT Assay)

This assay measures the metabolic activity of cells as an indicator of cell viability.

Protocol:

-

Cell Seeding: Plate cells in a 96-well plate at a density of 4 x 10³ to 5 x 10³ cells per well and incubate for 24 hours to allow for attachment.[23]

-

Triptolide Treatment: Treat cells with a range of Triptolide concentrations (e.g., 0, 10, 50, 100, 200 nM) and incubate for the desired time period (e.g., 24, 48, or 72 hours).[23]

-

MTT Reagent Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Formazan Solubilization: Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells.

Apoptosis Assay (Annexin V-FITC/PI Staining)

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

Protocol:

-

Cell Seeding and Treatment: Seed 2 x 10⁵ cells per well in a 6-well plate and treat with desired concentrations of Triptolide for 24-48 hours.

-

Cell Harvesting: Collect the cells by centrifugation and wash them with cold PBS.

-

Staining: Resuspend the cells in 1X binding buffer. Add 5 µL of FITC-conjugated Annexin V and 5-10 µL of Propidium Iodide (PI).[23]

-

Incubation: Incubate the cells for 15 minutes at room temperature in the dark.[23]

-

Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. Viable cells are Annexin V and PI negative; early apoptotic cells are Annexin V positive and PI negative; late apoptotic/necrotic cells are Annexin V and PI positive.

Western Blot Analysis for NF-κB Pathway Proteins

This technique is used to detect and quantify specific proteins in a sample.

Protocol:

-

Cell Lysis: After treatment with Triptolide, lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.

-

SDS-PAGE: Separate 20-40 µg of protein per sample on an SDS-polyacrylamide gel.

-

Protein Transfer: Transfer the separated proteins to a PVDF membrane.

-

Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

-

Primary Antibody Incubation: Incubate the membrane with primary antibodies against target proteins (e.g., p-IκBα, IκBα, p-p65, p65, β-actin) overnight at 4°C.

-

Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

-

Densitometry Analysis: Quantify the band intensities using image analysis software and normalize to a loading control like β-actin.

NF-κB Luciferase Reporter Assay

This assay measures the transcriptional activity of NF-κB.

Protocol:

-

Cell Transfection: Co-transfect cells with an NF-κB-luciferase reporter plasmid and a Renilla luciferase control plasmid using a suitable transfection reagent.[23]

-

Triptolide Pre-treatment: After 24 hours, pre-treat the transfected cells with Triptolide for 1 hour.[23]

-

NF-κB Activation: Stimulate the cells with an NF-κB activator, such as TNF-α (e.g., 20 ng/mL), for an additional 6 hours.[23]

-

Cell Lysis: Lyse the cells using the appropriate lysis buffer.

-

Luciferase Assay: Measure the firefly and Renilla luciferase activities using a dual-luciferase reporter assay system and a luminometer.

-

Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity to control for transfection efficiency and cell number.

Visualizations of Signaling Pathways and Workflows

The following diagrams, generated using the DOT language, illustrate key signaling pathways affected by Triptolide and a typical experimental workflow.

Caption: Triptolide-induced apoptosis signaling pathways.

References

- 1. spandidos-publications.com [spandidos-publications.com]

- 2. researchgate.net [researchgate.net]

- 3. mdpi.com [mdpi.com]

- 4. texaschildrens.org [texaschildrens.org]

- 5. researchgate.net [researchgate.net]

- 6. Quantitative proteomic analysis of circulating exosomes reveals the mechanism by which Triptolide protects against collagen‐induced arthritis - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Natural compound triptolide induces caspase-3/GSDME-mediated pyroptosis by promoting ROS accumulation in small cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Triptolide Shows High Sensitivity and Low Toxicity Against Acute Myeloid Leukemia Cell Lines Through Inhibiting WSTF-RNAPII Complex - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. broadpharm.com [broadpharm.com]

- 12. Triptolide Induces Leydig Cell Apoptosis by Disrupting Mitochondrial Dynamics in Rats - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Monitor NF-κB activation with dual luciferase reporter assay on SpectraMax iD5 [moleculardevices.com]

- 14. researchgate.net [researchgate.net]

- 15. bosterbio.com [bosterbio.com]

- 16. benchchem.com [benchchem.com]

- 17. Triptolide Inhibits Th17 Response by Upregulating microRNA-204-5p and Suppressing STAT3 Phosphorylation in Psoriasis - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Protective role of autophagy in triptolide-induced apoptosis of TM3 Leydig cells - PMC [pmc.ncbi.nlm.nih.gov]

- 19. resources.amsbio.com [resources.amsbio.com]

- 20. Triptolide inhibits epithelial-mesenchymal transition phenotype through the p70S6k/GSK3/β-catenin signaling pathway in taxol-resistant human lung adenocarcinoma - PMC [pmc.ncbi.nlm.nih.gov]

- 21. Annexin V staining assay protocol for apoptosis | Abcam [abcam.com]

- 22. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 23. kumc.edu [kumc.edu]

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide on the Core Pharmacology of Triptolide

Introduction

Triptolide is a diterpenoid triepoxide derived from the traditional Chinese medicinal plant, Tripterygium wilfordii Hook F, commonly known as Thunder God Vine.[1] For centuries, extracts of this plant have been used in traditional medicine to treat a variety of conditions, including rheumatoid arthritis and autoimmune disorders.[2][3] Triptolide was first isolated in 1972 and identified as the primary bioactive component responsible for the plant's potent anti-inflammatory, immunosuppressive, and anti-cancer properties.[1][4][5] Its significant biological activities, often observed at nanomolar concentrations, have made it a subject of intense pharmacological research.[6][7] However, its clinical development is significantly hampered by a narrow therapeutic window and multi-organ toxicity, particularly hepatotoxicity.[1][8][9][10] This guide provides a detailed overview of the core pharmacology of triptolide, focusing on its mechanism of action, pharmacodynamics, pharmacokinetics, and toxicological profile.

Mechanism of Action: Covalent Inhibition of TFIIH

The primary molecular mechanism of triptolide involves the covalent and irreversible inhibition of the general transcription factor TFIIH.[11][12]

-

Target Identification : The specific target of triptolide is the Xeroderma Pigmentosum group B (XPB) protein, a key subunit of the TFIIH complex.[11][13][14][15] TFIIH is essential for both transcription initiation by RNA Polymerase II (RNAPII) and nucleotide excision repair (NER).[12]

-

Covalent Modification : Triptolide contains several reactive epoxide groups.[11][14] It forms a covalent bond with the Cysteine 342 (Cys342) residue of the XPB subunit through its 12,13-epoxide group.[11][12] This irreversible binding is crucial for its inhibitory action; mutating the Cys342 residue confers resistance to triptolide.[11][13][15]

-

Functional Consequence : The binding of triptolide to XPB selectively inhibits its DNA-dependent ATPase activity, while its DNA helicase activity remains largely unaffected.[14] This inhibition of ATPase activity prevents the unwinding of DNA at the promoter region, thereby stalling transcription initiation.[12] This leads to a global repression of RNAPII-mediated transcription, which in turn causes the depletion of short-lived proteins, including anti-apoptotic proteins and key cell cycle regulators, ultimately triggering cell death.[12] The inhibition of TFIIH also impairs the NER pathway, rendering cells more susceptible to DNA-damaging agents.[12]

References

- 1. Frontiers | A Mechanistic Overview of Triptolide and Celastrol, Natural Products from Tripterygium wilfordii Hook F [frontiersin.org]

- 2. Can triptolide anti-cancer? - Industry Knowledge - Knowledge [lsherb.com]

- 3. tandfonline.com [tandfonline.com]

- 4. researchgate.net [researchgate.net]

- 5. A comprehensive review of Tripterygium wilfordii hook. f. in the treatment of rheumatic and autoimmune diseases: Bioactive compounds, mechanisms of action, and future directions - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Immunosuppressive, anti-inflammatory and anti-cancer properties of triptolide: A mini review - PMC [pmc.ncbi.nlm.nih.gov]

- 7. montclair.edu [montclair.edu]

- 8. Frontiers | The molecular pathogenesis of triptolide-induced hepatotoxicity [frontiersin.org]

- 9. The molecular pathogenesis of triptolide-induced hepatotoxicity - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Toxicity of triptolide and the molecular mechanisms involved - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Covalent Modification of a Cysteine Residue in the XPB Subunit of the General Transcription Factor TFIIH Through Single Epoxide Cleavage of the Transcription Inhibitor Triptolide - PMC [pmc.ncbi.nlm.nih.gov]

- 12. mdpi.com [mdpi.com]

- 13. Triptolide Shows High Sensitivity and Low Toxicity Against Acute Myeloid Leukemia Cell Lines Through Inhibiting WSTF-RNAPII Complex - PMC [pmc.ncbi.nlm.nih.gov]

- 14. XPB, a Subunit of TFIIH, Is a Target of the Natural Product Triptolide - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Frontiers | Triptolide Shows High Sensitivity and Low Toxicity Against Acute Myeloid Leukemia Cell Lines Through Inhibiting WSTF-RNAPII Complex [frontiersin.org]

The Discovery and History of Triptolide: A Technical Guide

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Triptolide, a diterpenoid triepoxide natural product, has garnered significant attention within the scientific community for its potent anti-inflammatory, immunosuppressive, and anticancer properties.[1][2] Isolated from the medicinal plant Tripterygium wilfordii Hook F, commonly known as "Thunder God Vine" or "Lei Gong Teng," triptolide's journey from a traditional Chinese medicine to a highly investigated therapeutic agent is a testament to the power of natural product drug discovery.[2][3] This technical guide provides a comprehensive overview of the discovery, history, and key experimental methodologies related to triptolide, tailored for researchers, scientists, and drug development professionals.

Discovery and History

Traditional Use of Tripterygium wilfordii**

For centuries, extracts of Tripterygium wilfordii have been a staple in traditional Chinese medicine for the treatment of a range of ailments, most notably autoimmune and inflammatory diseases such as rheumatoid arthritis and systemic lupus erythematosus.[1][4] The therapeutic efficacy of these extracts was well-documented in ancient Chinese texts, though the specific bioactive compounds responsible for these effects remained unknown for a long time.

Isolation and Structure Elucidation of Triptolide

The seminal work on isolating the active principle from Tripterygium wilfordii was conducted by S. Morris Kupchan and his colleagues in 1972.[5][6] Their investigation led to the isolation of triptolide and the characterization of its unique and complex chemical structure.[6] This discovery marked a pivotal moment, shifting the study of this traditional remedy into the realm of modern pharmacology and drug discovery.

Experimental Protocols

Isolation and Purification of Triptolide

The isolation of triptolide from the powdered roots of Tripterygium wilfordii is a multi-step process involving extraction and chromatographic purification.

Materials:

-

Dried and powdered roots of Tripterygium wilfordii

-

Ethanol (95%) or Ethyl Acetate

-

Silica gel (for column chromatography)

-

Hexane

-

Dichloromethane

-

Methanol

-

Solvents for High-Performance Liquid Chromatography (HPLC) (e.g., acetonitrile, water)

Protocol:

-

Extraction:

-

Concentration:

-

The solvent from the crude extract is removed under reduced pressure to yield a concentrated extract.[8]

-

-

Silica Gel Column Chromatography:

-

The concentrated extract is then subjected to silica gel column chromatography for initial purification.[7]

-

The column is typically eluted with a gradient of solvents, such as a mixture of hexane and ethyl acetate, to separate the components based on polarity.[7]

-

Fractions are collected and monitored by thin-layer chromatography (TLC) to identify those containing triptolide.[1]

-

-

Preparative High-Performance Liquid Chromatography (HPLC):

-

Purity Analysis:

Structure Elucidation

The complex structure of triptolide was elucidated using a combination of spectroscopic techniques.

-

Mass Spectrometry (MS): High-resolution mass spectrometry was employed to determine the elemental composition and molecular weight of triptolide.[9]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR spectroscopy were instrumental in determining the carbon-hydrogen framework of the molecule. Advanced 2D-NMR techniques, such as COSY (Correlation Spectroscopy) and HMBC (Heteronuclear Multiple Bond Correlation), were used to establish the connectivity between protons and carbons, ultimately revealing the intricate ring system and the stereochemistry of the molecule.[10]

Key Bioassays

Triptolide is a potent inhibitor of the NF-κB signaling pathway. A common method to assess this activity is by monitoring the translocation of the p65 subunit of NF-κB from the cytoplasm to the nucleus.

Protocol:

-

Cell Culture and Treatment:

-

Immunocytochemistry:

-

Microscopy and Analysis:

-

Fluorescence microscopy is used to visualize the localization of the p65 subunit.

-

In unstimulated or triptolide-treated cells, the green fluorescence from the p65 antibody is predominantly in the cytoplasm. In stimulated, untreated cells, the green fluorescence translocates to the nucleus, co-localizing with the blue DAPI stain.

-

The degree of nuclear translocation can be quantified by image analysis software.

-

The anti-inflammatory effects of triptolide can be evaluated in animal models of inflammation, such as lipopolysaccharide (LPS)-induced endotoxemia in mice.

Protocol:

-

Animal Model:

-

C57BL/6 mice are typically used for this model.

-

-

Treatment:

-

Sample Collection and Analysis:

-

Blood samples are collected 60 minutes after the LPS challenge.[12]

-

The serum levels of pro-inflammatory cytokines, such as TNF-α, IL-1β, and IL-6, are measured using enzyme-linked immunosorbent assay (ELISA).[12][13]

-

A significant reduction in cytokine levels in the triptolide-treated group compared to the LPS-only group indicates anti-inflammatory activity.

-

Quantitative Data

The potent biological activity of triptolide is reflected in its low IC50 (half-maximal inhibitory concentration) and EC50 (half-maximal effective concentration) values across various assays.

| Cell Line | Cancer Type | IC50 (nM) | Citation |

| MV-4-11 | Acute Myeloid Leukemia | <30 (24h), <15 (48h), <10 (72h) | [14] |

| KG-1 | Acute Myeloid Leukemia | <30 (24h), <15 (48h), <10 (72h) | [14] |

| THP-1 | Acute Myeloid Leukemia | <30 (24h), <15 (48h), <10 (72h) | [14] |

| HL-60 | Acute Myeloid Leukemia | <30 (24h), <15 (48h), <10 (72h) | [14] |

| Capan-1 | Pancreatic Cancer | 10 | [15] |

| Capan-2 | Pancreatic Cancer | 20 | [15] |

| SNU-213 | Pancreatic Cancer | 9.6 | [15] |

| P-388 | Mouse Leukemia | 0.04 - 0.20 | [16] |

| A-549 | Lung Cancer | 0.04 - 0.20 | [16] |

| MKN-28 | Gastric Cancer | 0.04 - 0.20 | [16] |

| MCF-7 | Breast Cancer | 0.04 - 0.20 | [16] |

| Assay | Cell Type | Effect | Effective Concentration | Citation |

| Inhibition of Pro-inflammatory Cytokine Expression | Macrophages | Inhibition of TNF-α, IL-1β, IL-6 | 10-50 nM | [17] |

| Inhibition of LPS-induced TNF-α production | RAW264.7 macrophages | Dose-dependent inhibition | 10-50 nM | [12] |

Signaling Pathways and Experimental Workflows

Signaling Pathways Modulated by Triptolide

Triptolide exerts its pleiotropic effects by modulating several key signaling pathways involved in inflammation, cell proliferation, and survival.

Caption: Triptolide inhibits multiple signaling pathways.

Experimental Workflow for Triptolide Discovery

The discovery and characterization of triptolide followed a typical natural product drug discovery workflow.

Caption: Workflow of Triptolide Discovery and Development.

Conclusion

Triptolide stands as a powerful example of a natural product with immense therapeutic potential. Its discovery from a traditional medicinal plant and the subsequent elucidation of its complex structure and mechanisms of action have paved the way for extensive research into its use as an anti-inflammatory, immunosuppressive, and anticancer agent. The detailed experimental protocols and understanding of its effects on key signaling pathways provide a solid foundation for further drug development efforts, including the synthesis of novel analogs with improved therapeutic indices. This guide serves as a comprehensive resource for scientists and researchers dedicated to advancing the clinical application of this remarkable natural product.

References

- 1. benchchem.com [benchchem.com]

- 2. Triptolide: pharmacological spectrum, biosynthesis, chemical synthesis and derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Triptolide inhibits Wnt signaling in NSCLC through upregulation of multiple Wnt inhibitory factors via epigenetic modifications to Histone H3 - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Triptolide: structural modifications, structure–activity relationships, bioactivities, clinical development and mechanisms - Natural Product Reports (RSC Publishing) [pubs.rsc.org]

- 5. researchgate.net [researchgate.net]

- 6. Triptolide Induced Transcriptional Arrest is Associated with Changes in Nuclear Sub-Structure - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Extraction Process, Separation and Identification of Triptolide from Tripterygium Wilfordii Hook. f. Extract [plantextractwholesale.com]

- 8. CN115894602B - Extraction of triptolide from Tripterygium wilfordii - Google Patents [patents.google.com]

- 9. Identification of in vivo and in vitro metabolites of triptolide by liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. pharmacognosy.us [pharmacognosy.us]

- 11. A new perspective of triptolide-associated hepatotoxicity: the relevance of NF-κB and NF-κB-mediated cellular FLICE-inhibitory protein - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. scispace.com [scispace.com]

- 14. Triptolide Shows High Sensitivity and Low Toxicity Against Acute Myeloid Leukemia Cell Lines Through Inhibiting WSTF-RNAPII Complex - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Targeting the PI3K-AKT-mTOR signaling network in cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 16. europeanreview.org [europeanreview.org]

- 17. Triptolide induces anti-inflammatory cellular responses - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Total Synthesis of Tripdiolide and Its Derivatives: An Application Note and Protocol

For Researchers, Scientists, and Drug Development Professionals

Abstract

Tripdiolide, a diterpenoid triepoxide derived from the traditional Chinese medicinal plant Tripterygium wilfordii, has garnered significant interest for its potent anti-inflammatory, immunosuppressive, and anti-cancer activities. Its complex molecular architecture, featuring nine stereocenters and a characteristic triepoxide system, presents a formidable challenge for synthetic chemists. This document provides a detailed overview of the total synthesis of this compound and its derivatives, with a focus on a divergent synthetic strategy. It includes a summary of quantitative data from various synthetic routes, detailed experimental protocols for key transformations, and visualizations of the synthetic workflow and the primary signaling pathway modulated by this compound.

Introduction

Triptolide and its analogues, including this compound, are natural products that have been extensively studied for their broad spectrum of biological activities.[1] The therapeutic potential of these compounds is, however, limited by their narrow therapeutic window and significant toxicity. Total synthesis provides an indispensable tool for accessing these complex molecules, enabling the generation of derivatives with improved therapeutic indices and facilitating structure-activity relationship (SAR) studies. This application note focuses on the synthetic strategies developed to construct the intricate framework of this compound, a hydroxylated analogue of Triptolide.

Synthetic Strategies and Quantitative Data

Several total syntheses of Triptolide have been reported, paving the way for the synthesis of its derivatives. These strategies are often categorized by their key bond-forming reactions and starting materials. Early approaches, such as Berchtold's first racemic synthesis of Triptolide, involved a linear sequence of reactions.[1] More recent and efficient strategies employ convergent and divergent approaches, significantly improving overall yield and enabling access to a variety of analogues from a common intermediate.

A notable advancement in the field is the divergent total synthesis of Triptolide, Triptonide, and this compound developed by the Li group.[2] This strategy relies on the late-stage functionalization of a common precursor, allowing for the efficient production of multiple derivatives. The first total synthesis of this compound was reported by Zhou and Li, utilizing abietic acid as a readily available starting material.

The following table summarizes the quantitative data for selected total syntheses of Triptolide, providing a benchmark for the efficiency of these synthetic endeavors. Data for the synthesis of this compound is included where available.

| Synthesis | Starting Material | Key Strategy | Number of Steps (Longest Linear Sequence) | Overall Yield (%) | Reference |

| Berchtold (Racemic Triptolide) | Tetralone derivative | Aldol Condensation, Lactonization | 16 | 1.6 | [1] |

| Van Tamelen (Asymmetric Triptolide) | L-dehydroabietic acid | Asymmetric Synthesis | 19 | 0.06 | [1] |

| Li (Formal Asymmetric Triptolide) | Tetralone derivative | Robinson Annulation, Pd-catalyzed Carbonylation | 10 (to intermediate) | 18.5 (to intermediate) | |

| Li (Divergent, this compound) | Commercially available acid | Cationic Polycyclization, Pd-catalyzed Carbonylation | Not explicitly stated | Not explicitly stated | [2] |

| Zhou & Li (First Total Synthesis of this compound) | Abietic acid | Allylic Oxidation, Epoxidation | Not explicitly stated | Not explicitly stated |

Experimental Protocols

The following protocols describe key transformations in the divergent total synthesis of this compound, based on the strategies reported by Li and co-workers.

Protocol 1: Construction of the Tetracyclic Core via Cationic Polycyclization

This protocol describes the formation of the core ABCD ring system from a polyene precursor.

Materials:

-

Polyene precursor

-

Indium(III) triflate (In(OTf)₃)

-

Dichloromethane (CH₂Cl₂)

-

Argon atmosphere

-

Standard glassware for anhydrous reactions

Procedure:

-

Dissolve the polyene precursor in anhydrous CH₂Cl₂ under an argon atmosphere.

-

Cool the solution to the desired reaction temperature (typically between -78 °C and 0 °C).

-

Add a catalytic amount of In(OTf)₃ to the solution.

-

Stir the reaction mixture at the specified temperature and monitor for completion by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate (NaHCO₃).

-

Extract the aqueous layer with CH₂Cl₂.

-

Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to yield the tetracyclic intermediate.

Protocol 2: Formation of the Butenolide Ring via Palladium-Catalyzed Carbonylation

This protocol details the construction of the E-ring butenolide from a vinyl triflate intermediate.

Materials:

-

Tetracyclic vinyl triflate intermediate

-

Palladium(II) acetate (Pd(OAc)₂)

-

1,3-Bis(diphenylphosphino)propane (dppp)

-

Dimethylformamide (DMF)

-

Triethylamine (Et₃N)

-

Carbon monoxide (CO) gas

-

Formic acid

-

Standard high-pressure reaction vessel

Procedure:

-

To a high-pressure reaction vessel, add the tetracyclic vinyl triflate intermediate, Pd(OAc)₂, and dppp.

-

Evacuate and backfill the vessel with argon.

-

Add anhydrous DMF, Et₃N, and formic acid via syringe.

-

Pressurize the vessel with CO gas to the desired pressure (e.g., 50 atm).

-

Heat the reaction mixture to the specified temperature (e.g., 80 °C) and stir for the required duration.

-

After cooling to room temperature, carefully vent the CO gas.

-

Dilute the reaction mixture with ethyl acetate and wash with water and brine.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to afford the butenolide-containing product.

Protocol 3: Late-Stage Hydroxylation to Yield this compound

This protocol describes the introduction of the C-14 hydroxyl group on an advanced intermediate.

Materials:

-

Advanced tetracyclic intermediate

-

Selenium dioxide (SeO₂)

-

tert-Butyl hydroperoxide (t-BuOOH) in decane

-

Dichloromethane (CH₂Cl₂)

Procedure:

-

Dissolve the advanced intermediate in CH₂Cl₂.

-

Add a catalytic amount of SeO₂ followed by the dropwise addition of t-BuOOH.

-

Stir the reaction at room temperature and monitor by TLC.

-

Upon completion, quench the reaction with a saturated aqueous solution of NaHCO₃.

-

Separate the layers and extract the aqueous layer with CH₂Cl₂.

-

Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate.

-

Purify the residue by flash column chromatography to yield this compound.

Visualizations

Synthetic Workflow